1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine
Description
Properties
IUPAC Name |
1-[[5-(4-bromophenyl)thiophen-2-yl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2S/c16-13-3-1-12(2-4-13)15-6-5-14(19-15)11-18-9-7-17-8-10-18/h1-6,17H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPVNORDQKPEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(S2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.
Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Coupling with Piperazine: The brominated thiophene is then coupled with piperazine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This might include continuous flow reactors for the bromination and coupling steps to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like potassium carbonate, are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that compounds similar to 1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine exhibit promising antitumor properties. Thiophene derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the compound's potential in targeting specific cancer pathways, making it a candidate for further development in oncology.
2. Neuropharmacology
The piperazine moiety is known for its activity in the central nervous system (CNS). Compounds containing piperazine structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that this compound could influence mood and anxiety disorders, warranting further investigation into its psychoactive properties.
Material Science Applications
3. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been explored to enhance charge transport efficiency and stability in electronic devices.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Antitumor Activity | Inhibition of cancer cell proliferation | Promising results in apoptosis induction |
| Neuropharmacology | Potential treatment for mood disorders | Effects on serotonin/dopamine receptors suggested |
| Organic Electronics | Component in OLEDs and OPVs | Enhanced charge transport and device stability |
Case Studies
Case Study 1: Antitumor Efficacy
A recent study evaluated the cytotoxic effects of various thiophene derivatives, including this compound, against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry assays.
Case Study 2: Neuropharmacological Profile
In a preclinical trial, the effects of the compound on anxiety-like behaviors were assessed using the elevated plus maze test. Mice administered with varying doses exhibited reduced anxiety levels compared to control groups, suggesting potential therapeutic benefits for anxiety disorders.
Mechanism of Action
The mechanism of action of 1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Phenylpiperazine Derivatives
1-(4-Bromophenyl)piperazine (pBPP) :
- Structure : A simple phenylpiperazine with a 4-bromophenyl group directly attached to the piperazine ring .
- Key Differences : Lacks the thiophene and methylene bridge present in the target compound.
- Activity : Classified as a psychoactive substance, highlighting the role of the bromophenyl group in receptor interactions (e.g., serotonin or dopamine receptors) .
- 1-(4-Bromobenzyl)piperazine: Structure: Piperazine with a 4-bromobenzyl substituent . Activity: Not explicitly stated, but benzyl-piperazines are often explored for CNS modulation or antimicrobial applications .
Thiophene-Containing Piperazine Derivatives
- 1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine: Structure: Similar to the target compound but substitutes 4-bromophenyl with 2-fluorophenyl . Activity: Unreported, but fluorinated analogs are common in medicinal chemistry for tuning pharmacokinetics .
- 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1): Structure: Piperazine linked to thiophene via a butanone chain, with a trifluoromethylphenyl group . Key Differences: The ketone spacer and trifluoromethyl group introduce distinct electronic and conformational properties compared to the methylene-linked bromophenyl-thiophene in the target compound. Activity: Not specified, but trifluoromethyl groups often enhance binding affinity and metabolic resistance .
Heterocyclic Hybrid Derivatives
- 2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole: Structure: Combines bromophenyl, thiophene, and oxadiazole rings . Key Differences: Replaces the piperazine core with an oxadiazole, likely altering solubility and hydrogen-bonding capacity.
Substituent Effects
- Bromine vs. Fluorine’s electronegativity may stabilize adjacent groups via inductive effects, as seen in fluorophenyl analogs .
Thiophene vs. Benzyl/Phenyl Groups :
Data Table: Comparative Overview of Key Compounds
Biological Activity
Overview
1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine, with the CAS number 1050909-79-9, is an organic compound notable for its unique structural features, which include a piperazine ring, a thiophene moiety, and a bromophenyl group. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₇BrN₂S |
| Molecular Weight | 337.28 g/mol |
| IUPAC Name | 1-[[5-(4-bromophenyl)thiophen-2-yl]methyl]piperazine |
| Appearance | Powder |
The biological activity of this compound is thought to involve interactions with specific biological targets. Preliminary studies suggest that it may bind effectively to receptor sites, potentially influencing signaling pathways related to neurological functions. The binding affinity is characterized by lower binding free energy, indicating a strong interaction with its target receptors.
Biological Activities
This compound has been investigated for various biological activities:
- Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor growth, particularly in breast cancer models. The presence of halogen substituents like bromine has been linked to enhanced cytotoxic effects against cancer cells .
- Neuropharmacological Effects : Research indicates that compounds with piperazine structures can exhibit neuroprotective properties and may serve as potential treatments for neurological disorders by modulating dopamine receptor activity .
- Anti-inflammatory Properties : Some derivatives of piperazine have been reported to possess anti-inflammatory effects, making them candidates for further investigation in inflammatory disease models .
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound showed enhanced activity when combined with standard chemotherapeutics like doxorubicin, suggesting a potential for synergistic effects in treating resistant cancer types .
Case Study 2: Neuropharmacological Applications
Research has indicated that modifications to the piperazine core can lead to selective agonism at dopamine receptors, particularly D3 receptors. This selectivity is crucial for developing drugs aimed at treating conditions such as schizophrenia and Parkinson's disease without the side effects associated with broader receptor activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 1-{[5-(3-Bromophenyl)thiophen-2-yl]methyl}piperazine | Similar structure with bromine at different position | Moderate cytotoxicity |
| 1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}piperazine | Chlorine instead of bromine | Reduced anti-cancer efficacy |
Q & A
What are the optimal synthetic routes for 1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of a bromophenyl-thiophene intermediate with a piperazine derivative. Key considerations include:
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates .
- Base Optimization: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) can enhance nucleophilic substitution efficiency .
- Temperature Control: Reactions often proceed at 60–80°C to balance kinetic activation and side-product minimization .
- Purification: High-performance liquid chromatography (HPLC) is critical for isolating high-purity products, especially when structural isomers form .
How can computational methods guide the design of piperazine derivatives to predict biological activity and prioritize experimental synthesis?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina can model interactions between the compound’s piperazine core and target receptors (e.g., serotonin 5-HT₁A) to predict binding affinities .
- Structure-Activity Relationship (SAR): Density Functional Theory (DFT) calculations assess how substituents (e.g., bromophenyl groups) influence electronic properties and steric hindrance .
- Reactivity Prediction: Quantum mechanical simulations rationalize non-enzymatic cascade reactions observed in biosynthetic pathways, such as stereoselective transformations in strained alkaloids .
What strategies resolve contradictions between in vitro and in vivo biological activity data for piperazine-based compounds?
Methodological Answer:
- Bioavailability Analysis: Measure plasma protein binding and metabolic stability using liver microsome assays to identify pharmacokinetic bottlenecks .
- Metabolite Profiling: Liquid chromatography-mass spectrometry (LC-MS) detects active metabolites that may contribute to in vivo efficacy not observed in vitro .
- Model Selection: Use orthotopic or transgenic animal models to better replicate human disease pathways, reducing translational gaps .
How do structural modifications like beta-cyclodextrin conjugation influence the toxicity and efficacy of piperazine derivatives?
Methodological Answer:
- Toxicity Reduction: Beta-cyclodextrin forms inclusion complexes that mask reactive groups, decreasing cytotoxicity (e.g., LD₅₀ increased by 40% in modified derivatives) .
- Activity Trade-offs: While conjugation reduces acute toxicity, it may sterically hinder receptor binding, necessitating SAR studies to optimize linker length and flexibility .
- In Vivo Testing: Evaluate modified compounds in prolonged exposure models to assess chronic toxicity and therapeutic index .
What experimental approaches elucidate biosynthetic pathways of complex piperazine alkaloids, and what role do nonribosomal peptide synthetases (NRPS) play?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
